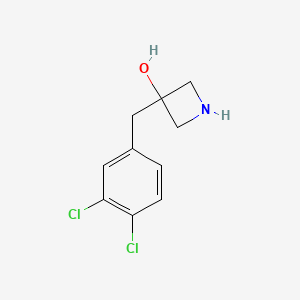

3-(3,4-Dichlorobenzyl)azetidin-3-ol

描述

Structure

3D Structure

属性

分子式 |

C10H11Cl2NO |

|---|---|

分子量 |

232.10 g/mol |

IUPAC 名称 |

3-[(3,4-dichlorophenyl)methyl]azetidin-3-ol |

InChI |

InChI=1S/C10H11Cl2NO/c11-8-2-1-7(3-9(8)12)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |

InChI 键 |

OGFCMPWEXDJVOG-UHFFFAOYSA-N |

规范 SMILES |

C1C(CN1)(CC2=CC(=C(C=C2)Cl)Cl)O |

产品来源 |

United States |

Synthetic Methodologies for 3 3,4 Dichlorobenzyl Azetidin 3 Ol and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The analysis for 3-(3,4-Dichlorobenzyl)azetidin-3-ol involves key disconnections of the azetidine (B1206935) core and the appended dichlorobenzyl group.

Approaches to the Azetidin-3-ol (B1332694) Core

The central feature of the target molecule is the azetidin-3-ol ring. A primary retrosynthetic disconnection involves breaking the carbon-carbon bond at the C3 position, which is substituted with both a hydroxyl and a benzyl (B1604629) group. This leads to a key intermediate, a protected 3-azetidinone. A common and versatile starting material for this purpose is N-Boc-3-azetidinone. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the nitrogen atom, which can be removed under acidic conditions late in the synthesis. The ketone functionality at the 3-position is an ideal electrophilic site for the introduction of the benzyl moiety.

Another strategic disconnection of the azetidin-3-ol core involves breaking the C-N bonds of the ring itself. This approach considers the formation of the four-membered ring through intramolecular cyclization. A plausible precursor would be a 1-amino-2-halopropan-3-ol derivative, where the amino and halo-substituted carbons can cyclize to form the azetidine ring.

Introduction of the Dichlorobenzyl Moiety

The 3,4-dichlorobenzyl group can be introduced as a nucleophile or an electrophile depending on the synthetic strategy. In the context of using an azetidin-3-one (B1332698) precursor, the most direct approach is the addition of a 3,4-dichlorobenzyl organometallic reagent. A Grignard reagent, specifically 3,4-dichlorobenzylmagnesium chloride or bromide, is a suitable nucleophile for this transformation. This reagent can be prepared from the corresponding 3,4-dichlorobenzyl halide and magnesium metal.

Alternatively, if the synthesis proceeds via the construction of the azetidine ring from an acyclic precursor, the 3,4-dichlorobenzyl group would already be attached to the nitrogen atom of the amino alcohol precursor.

Development and Optimization of Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes can be developed and optimized. The most convergent and widely applicable strategy involves the initial construction of a protected azetidin-3-one followed by the introduction of the dichlorobenzyl group.

Construction of the Azetidine Ring System

The formation of the strained four-membered azetidine ring is a critical step that can be achieved through various methods.

Intramolecular cyclization is a common method for forming azetidine rings. nih.gov For instance, the reaction of epichlorohydrin (B41342) with an appropriate amine can lead to an amino alcohol precursor that, upon activation of the hydroxyl group (e.g., as a mesylate or tosylate) and subsequent intramolecular nucleophilic substitution by the nitrogen, can form the azetidine ring.

[2+2] cycloadditions, such as the Staudinger synthesis between a ketene (B1206846) and an imine, are powerful methods for constructing β-lactams (azetidin-2-ones). mit.edu While not directly yielding azetidin-3-ols, the reduction of the β-lactam carbonyl and subsequent functional group manipulations can lead to the desired azetidine core.

A highly effective and common precursor for 3-substituted azetidines is N-Boc-3-azetidinone, which is commercially available or can be synthesized. A key synthetic route to this intermediate involves the oxidation of N-Boc-3-hydroxyazetidine.

A prominent method for the synthesis of the azetidine ring involves the intramolecular aminolysis of epoxy amines. For example, La(OTf)₃ has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. nih.gov This method tolerates a variety of functional groups. nih.gov

Table 1: Selected Cyclization Reactions for Azetidine Synthesis

| Reaction Type | Precursors | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Intramolecular Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃, (CH₂Cl)₂ | Substituted Azetidine | nih.gov |

Ring contraction of larger nitrogen-containing heterocycles, such as pyrrolidines or piperidines, can also be a viable, though less common, strategy for the synthesis of azetidines. These methods often involve complex rearrangements and are typically less direct than cyclization approaches.

Functionalization of the Azetidine Ring

With a suitable azetidine precursor in hand, the next critical step is the introduction of the 3-(3,4-dichlorobenzyl) and 3-hydroxyl groups.

The most direct and efficient method to install the dichlorobenzyl and hydroxyl groups in a single step is the Grignard reaction. The addition of 3,4-dichlorobenzylmagnesium chloride to N-Boc-3-azetidinone is expected to proceed smoothly to afford N-Boc-3-(3,4-dichlorobenzyl)azetidin-3-ol.

The reaction would typically be carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent. Subsequent quenching with an aqueous solution (e.g., saturated ammonium (B1175870) chloride) protonates the resulting alkoxide to yield the tertiary alcohol. The final step would involve the deprotection of the Boc group, typically with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the target compound, this compound.

Table 2: Proposed Synthesis of this compound via Grignard Reaction

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 1-bromo-3,4-dichlorobenzene | Mg, THF | 3,4-dichlorobenzylmagnesium bromide |

| 2 | N-Boc-3-azetidinone, 3,4-dichlorobenzylmagnesium bromide | THF, -78 °C to rt | N-Boc-3-(3,4-dichlorobenzyl)azetidin-3-ol |

The optimization of this Grignard addition is crucial to maximize the yield and minimize side products. Factors to consider include the choice of the Grignard reagent (chloride vs. bromide), the reaction temperature, the rate of addition, and the stoichiometry of the reagents.

Stereoselective Synthesis of Azetidin-3-ol Derivatives

Achieving stereocontrol in the synthesis of azetidin-3-ol derivatives is crucial for their application in medicinal chemistry and as chiral building blocks. Several stereoselective strategies have been developed.

One notable method is the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.govnih.gov This approach generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion to form chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.). nih.gov These azetidin-3-one products can then be stereoselectively reduced to the corresponding cis- or trans-azetidin-3-ols. The use of a tert-butanesulfonyl protecting group is advantageous as it can be readily removed under acidic conditions. nih.govnih.gov

Another effective approach is the diastereoselective Yang photocyclization. acs.org Chiral 2-acyl-3-substituted perhydro-1,3-benzoxazines, derived from chiral auxiliaries, can undergo irradiation to yield azetidin-3-ol derivatives. The diastereoselectivity of this cyclization is highly dependent on the substituent at the nitrogen atom. For example, N-benzyl derivatives have been shown to cyclize with complete diastereoselectivity, affording a single diastereomer. Subsequent removal of the chiral auxiliary provides enantiopure 2,3-disubstituted azetidin-3-ols. acs.org

Furthermore, non-natural azetidine-based amino acids can be accessed via organometallic addition to 3-azetidinones, followed by metal-catalyzed asymmetric hydrogenation of the resulting unsaturated carboxylic acid precursors. acs.org This route allows for the synthesis of a library of enantioenriched 2-azetidinylcarboxylic acids. acs.org

Functionalization and Derivatization at C-3 and Nitrogen Positions

Once the azetidine ring is formed, its functionalization at the C-3 and nitrogen positions is key to creating a diverse range of analogues. The 3-hydroxyazetidine scaffold is a versatile platform for introducing molecular complexity.

A common precursor for C-3 functionalization is N-Boc-3-azetidinone. semanticscholar.org This can undergo a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which then serves as a Michael acceptor. Rhodium-catalyzed conjugate addition of arylboronic acids to this intermediate provides access to various 3-aryl-3-azetidinyl acetic acid derivatives. semanticscholar.org The nitrogen can then be deprotected and subsequently acylated or alkylated to generate a library of compounds. semanticscholar.org Another photocatalytic method enables the decarboxylative alkylation of 3-aryl-3-carboxylic acid azetidines to form tertiary benzylic radicals that add to Michael acceptors, yielding 3-aryl-3-alkyl substituted azetidines. researchgate.net

The azetidine nitrogen offers another handle for derivatization. For peptides containing a 3-aminoazetidine (3-AAz) subunit, late-stage modification can be achieved by chemoselective deprotection and substitution at the azetidine nitrogen. researchgate.net This allows for the introduction of various tags, such as dyes and biotin, onto complex macrocyclic peptides without altering the core structure. researchgate.net

Table 3: Examples of Functionalization Reactions for Azetidine Derivatives

| Position | Reaction Type | Precursor | Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| C-3 | Conjugate Addition | N-Boc-3-(methoxycarbonylmethylene)azetidine | ArB(OH)₂, Rh(I) catalyst | 3-Aryl-3-azetidinyl acetates | semanticscholar.org |

| C-3 | Decarboxylative Alkylation | N-Boc-3-aryl-azetidine-3-carboxylic acid | Michael acceptor, photoredox catalyst | 3-Aryl-3-alkyl azetidines | researchgate.net |

| Nitrogen | N-Acylation | 3-Aryl-3-azetidinyl acetate (B1210297) hydrochloride | Acyl chloride, base | N-Acyl azetidine derivatives | semanticscholar.org |

| Nitrogen | N-Alkylation | 3-Aryl-3-azetidinyl acetate hydrochloride | Alkyl halide, base | N-Alkyl azetidine derivatives | semanticscholar.org |

| Nitrogen | Click Chemistry | Macrocycle with N-(2-propynyl carbamate)azetidine | Azide-tagged molecule, Cu(I) catalyst | Tagged macrocyclic peptides | researchgate.net |

Palladium-Catalyzed Coupling Reactions in Azetidine Synthesis

Palladium catalysis has emerged as a highly efficient tool for the construction of the azetidine ring. organic-chemistry.orgacs.orgnih.gov A particularly effective method is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of a picolinamide (B142947) (PA)-protected amine substrate. organic-chemistry.orgorganic-chemistry.org

This transformation leverages a Pd(II)/Pd(IV) catalytic cycle to forge a C-N bond, effectively cyclizing a linear precursor into the strained four-membered ring. organic-chemistry.org The picolinamide group acts as a directing group, facilitating the C-H activation process. This methodology is notable for its efficiency, often requiring low catalyst loading, utilizing inexpensive reagents, and proceeding under convenient operating conditions. acs.orgnih.gov It demonstrates predictable selectivity and highlights the utility of treating unactivated C-H bonds as functional groups in organic synthesis. organic-chemistry.orgacs.org

Beyond C-H amination, palladium catalysis is also employed in other annulation strategies. For example, a palladium-catalyzed tandem allylic substitution reaction has been developed for the structurally divergent synthesis of azetidines and other heterocycles, providing products in satisfactory yields with good regioselectivity under mild conditions. hep.com.cn Furthermore, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to functionalize pre-formed azetidine rings, for example, by coupling 3-iodoazetidine (B8093280) with arylboronic acids to yield 3-arylazetidines. organic-chemistry.org

Green Chemistry Principles in Synthesis Design

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into synthetic design. For a molecule like this compound, this involves developing routes that are not only efficient but also environmentally benign. researchgate.netjocpr.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com A reaction with high atom economy minimizes the generation of waste, making it more sustainable. primescholars.com It is a more rigorous metric of "greenness" than percentage yield alone, as a reaction can have a 100% yield but still be highly wasteful if it produces a large amount of byproducts. primescholars.comnih.gov

The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

In the context of azetidine synthesis, reactions that are inherently more atom-economical are preferred. These include:

Cycloaddition Reactions: [2+2] photocycloadditions and [3+1] radical cascade cyclizations are excellent examples of atom-economical reactions, as most or all of the atoms from the starting materials are combined to form the product. nih.govnih.gov

Catalytic Reactions: The use of catalysts (e.g., palladium, gold, or copper) is fundamental to green synthesis. Catalytic reactions, such as the C-H amination or hydrogenation mentioned previously, reduce the need for stoichiometric reagents that would otherwise end up as waste. nih.govnih.govorganic-chemistry.org

Rearrangement Reactions: Reactions like the Benzilic acid rearrangement are highly atom-economical as they involve the reorganization of atoms within a molecule without the loss of any fragments. jocpr.com

By prioritizing methodologies with high atom economy, chemists can design more efficient and environmentally responsible syntheses for complex targets like this compound and its analogues. nih.gov

Solvent Selection and Waste Minimization

The principles of green chemistry are increasingly vital in the synthesis of complex molecules like azetidines, aiming to reduce environmental impact by optimizing solvent choice and minimizing waste. numberanalytics.comnumberanalytics.com Strategies include improving reaction efficiency through catalysis, using safer solvents, and designing processes that reduce or eliminate purification steps. numberanalytics.comjocpr.comnih.gov

Solvent Selection: The choice of solvent can dramatically influence reaction outcomes, affecting yield, selectivity, and the formation of byproducts. acs.orgfrontiersin.org In azetidine synthesis, solvents are selected based on their ability to promote desired reaction pathways while simplifying product isolation. For instance, ethereal solvents like 2-MeTHF have been shown to provide better selectivity in certain catalytic ring-opening reactions of azetidines compared to highly polar solvents. acs.org In other cases, a switch to a less polar solvent like diethyl ether has been used to suppress decomposition and induce product precipitation, simplifying purification. frontiersin.org The optimization of a La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines found that 1,2-dichloroethane (B1671644) (DCE) provided superior yield and selectivity over other solvents like benzene (B151609), acetonitrile (B52724) (MeCN), and tetrahydrofuran (THF). frontiersin.orgfrontiersin.org

Waste Minimization: A primary goal in sustainable synthesis is the reduction of chemical waste. numberanalytics.com This is often achieved through methods that maximize atom economy, such as one-pot reactions and catalytic processes. jocpr.com One-pot procedures, which combine multiple reaction steps without isolating intermediates, significantly cut down on solvent usage for workup and purification. organic-chemistry.org The use of catalytic methods, including metal catalysts (e.g., Rhodium, Palladium, Copper) or organocatalysts, is inherently a waste-reduction strategy as it avoids the use of stoichiometric reagents that would otherwise end up as waste products. rsc.orgnumberanalytics.com Furthermore, designing synthetic routes where the final product can be isolated by simple filtration or crystallization minimizes the need for resource-intensive chromatographic purification. nih.gov

Table 1: Solvent Effects in Azetidine and Analogue Synthesis

| Reaction Type | Solvent(s) | Role / Outcome |

|---|---|---|

| Catalytic Ring-Opening | 2-MeTHF | Provided optimal enantioselectivity compared to more polar solvents. acs.org |

| Intramolecular Aminolysis | 1,2-Dichloroethane (DCE) | Identified as the optimal solvent for La(OTf)₃-catalyzed cyclization, giving high yield (81%) and regioselectivity (>20:1). frontiersin.orgfrontiersin.org |

| Intramolecular Aminolysis | Acetonitrile (MeCN), Tetrahydrofuran (THF) | Showed good selectivity but resulted in incomplete conversion of the starting material. frontiersin.orgfrontiersin.org |

| Staudinger Synthesis | Dichloromethane (CH₂) | Used for highly stereoselective cis-adduct formation at low temperatures. mdpi.com |

| Hiyama Cross-Coupling | Dioxane/H₂O | Effective solvent system for the coupling of arylsilanes with 3-iodoazetidine. organic-chemistry.org |

Parallel Synthesis and Library Generation of Analogues for Structure-Activity Relationship (SAR) Studies

The systematic exploration of how structural modifications affect a molecule's biological activity is the cornerstone of Structure-Activity Relationship (SAR) studies. To this end, parallel synthesis and the generation of compound libraries are indispensable tools in modern drug discovery, enabling the rapid creation and evaluation of numerous analogues. spirochem.com

Parallel Synthesis and Library Generation: Parallel synthesis allows for the creation of a large number of distinct but structurally related compounds simultaneously, often in multi-well plate formats. spirochem.com This high-throughput approach has been successfully applied to the synthesis of azetidine libraries for identifying new therapeutic leads. acs.orgnih.govnih.gov A notable example is the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines. acs.orgnih.gov In this effort, a common azetidine scaffold was loaded onto a solid support (SynPhase Lanterns) and treated with a diverse set of reagents (sulfonyl chlorides, isocyanates, acids, and aldehydes) to generate a large, CNS-focused library. nih.gov Similarly, solution-phase parallel synthesis has been used to create a library of 86 distinct 3-substituted azetidine derivatives to explore their potential as triple reuptake inhibitors. nih.gov

These libraries are often designed using computational filters to ensure the analogues possess desirable physicochemical properties (e.g., appropriate molecular weight, lipophilicity, and polar surface area) for specific applications, such as targeting the central nervous system (CNS). nih.gov

Structure-Activity Relationship (SAR) Studies: Once a library of analogues is synthesized, it is screened for biological activity. The resulting data allows researchers to establish SAR, identifying which structural features are critical for potency and selectivity. For instance, SAR studies on a series of azetidine-containing dipeptides as inhibitors of Human Cytomegalovirus (HCMV) revealed that a benzyloxycarbonyl group at the N-terminus and an aliphatic side-chain at the C-terminus were essential for antiviral activity. nih.gov In another study, screening a library of azetidine derivatives led to the identification of key structural requirements for potent inhibition of acetylcholinesterase (AChE). The insights from SAR are crucial for guiding the next round of synthesis in a process of iterative optimization to develop a lead compound.

Table 2: Examples of Azetidine Analogue Libraries for SAR Studies

| Library Type | Synthetic Approach | Number of Analogues | Purpose / Target |

|---|---|---|---|

| Spirocyclic Azetidines | Solid-Phase Synthesis | 1976 | CNS-focused lead discovery. acs.orgnih.govnih.gov |

| Azetidine-containing Dipeptides | Solution-Phase Synthesis | 3 series of analogues | SAR for anti-HCMV activity. nih.gov |

| 3-Aryl-3-oxypropylamine Azetidines | Solution-Phase Synthesis | 86 | Development of triple reuptake inhibitors. nih.gov |

| Spirocyclic Azetidine Oxindoles | Phase-Transfer Catalysis | >20 | Exploration of novel pharmacophores for medicinal chemistry. nih.govacs.org |

| 3-Aryl-3-azetidinyl Acetic Acid Esters | Solution-Phase Synthesis | >25 | Evaluation of AChE and BChE inhibitory activity. |

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Mass Spectrometry for Exact Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) is a fundamental technique for the determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a compound. For 3-(3,4-Dichlorobenzyl)azetidin-3-ol, with a chemical formula of C₁₀H₁₁Cl₂NO, the expected exact mass would be calculated and compared against the experimental value. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing further confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A full NMR analysis, including ¹H, ¹³C, and various 2D techniques, would be required for the unambiguous structural assignment of this compound.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum would provide information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling with neighboring protons). For this compound, one would expect to observe distinct signals for the aromatic protons on the dichlorobenzyl group, the benzylic methylene (B1212753) protons, the azetidine (B1206935) ring protons, the hydroxyl proton, and the amine proton. The splitting patterns would help to establish the connectivity between adjacent protons.

¹³C NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for each of the 10 carbon atoms. The chemical shifts of these signals would indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to map out the spin systems within the azetidine ring and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the 3,4-dichlorobenzyl group to the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which is critical for determining the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches (both aromatic and aliphatic), C-C and C=C bonds of the aromatic ring, and the C-Cl bonds.

Table 1: Expected Infrared Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Secondary Amine | N-H stretch | 3300-3500 (moderate) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-3000 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| Aromatic C-H | C-H bend | 690-900 |

| C-N | C-N stretch | 1020-1250 |

| C-Cl | C-Cl stretch | 600-800 |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment (if chiral synthesis is pursued)

The central carbon atom of the azetidin-3-ol (B1332694) moiety, bonded to the hydroxyl group and the dichlorobenzyl group, is a chiral center. Therefore, this compound can exist as a pair of enantiomers. In the context of asymmetric synthesis or chiral resolution, it is imperative to determine the enantiomeric purity of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. scirp.orgsemanticscholar.org

The principle of chiral HPLC relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP). hplc.eu This leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times for the two enantiomers and thus their separation. hplc.eu

For a compound like this compound, which contains a tertiary alcohol and an amine functionality, polysaccharide-based CSPs are often effective. eijppr.com These include derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. The selection of the mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. scirp.org

Illustrative Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or Chiralcel® OD-H) would be a suitable starting point for method development. |

| Mobile Phase | A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape. |

| Flow Rate | Typically 1.0 mL/min for analytical separations. |

| Detection | UV detection at a wavelength where the dichlorophenyl group absorbs, for example, 220 nm. |

| Column Temperature | Maintained at a constant temperature, e.g., 25 °C, to ensure reproducibility. |

The outcome of a successful chiral HPLC separation would be a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess (e.e.) can then be calculated from the relative areas of these peaks.

Example Data Table for Enantiomeric Purity Assessment

| Enantiomer | Retention Time (min) | Peak Area | Area % |

|---|---|---|---|

| Enantiomer 1 | 8.5 | 98500 | 98.5 |

| Enantiomer 2 | 10.2 | 1500 | 1.5 |

| Enantiomeric Excess (e.e.) | | | 97.0% |

This table illustrates how the data from a chiral HPLC analysis would be presented to demonstrate the enantiomeric purity of a sample.

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular structure and properties of a compound. For 3-(3,4-Dichlorobenzyl)azetidin-3-ol, these methods can elucidate its preferred three-dimensional arrangement, electronic characteristics, and spectroscopic signatures.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is not planar. The azetidine (B1206935) ring itself is known to be puckered. jmpas.com The conformational landscape of this molecule is determined by the orientation of the 3,4-dichlorobenzyl group relative to the azetidine ring and the hydroxyl group.

Geometry optimization calculations, typically performed using Density Functional Theory (DFT) methods, can identify the most stable conformers. The puckering of the azetidine ring and the rotational freedom around the C3-C(benzyl) bond are key parameters in this analysis. It is anticipated that the bulky dichlorobenzyl group will favor an equatorial or pseudo-equatorial position to minimize steric hindrance.

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Value (Angstroms/Degrees) | Description |

| Azetidine Ring Puckering Angle | ~15-25° | Deviation from planarity of the four-membered ring. |

| C3-O Bond Length | ~1.43 Å | Typical length for a tertiary alcohol C-O single bond. |

| C-N Bond Lengths (Azetidine) | ~1.47 Å | Standard single bond lengths within the azetidine ring. |

| Dihedral Angle (N-C3-C_benzyl-C_aryl) | Variable | Defines the rotation of the benzyl (B1604629) group relative to the azetidine ring. Multiple low-energy conformers may exist. |

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information.

For this compound, the HOMO is likely to be localized on the electron-rich 3,4-dichlorophenyl ring and the lone pair of the nitrogen atom in the azetidine ring. The LUMO is expected to be distributed over the aromatic ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicates kinetic stability and electronic excitation energy. |

| Dipole Moment | 2.0 to 3.5 D | Reflects the overall polarity of the molecule, influencing solubility and binding. |

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic data, which can be used to confirm the structure of a synthesized compound. researchgate.net For this compound, predicted spectra would include:

¹H and ¹³C NMR: Chemical shifts can be calculated and compared to experimental data to aid in structure elucidation. The protons on the azetidine ring are expected to show complex splitting patterns due to their diastereotopic nature. nih.gov

Infrared (IR) Spectroscopy: Vibrational frequencies corresponding to key functional groups, such as the O-H stretch of the alcohol, the C-N stretch of the azetidine, and aromatic C-H and C-Cl stretches, can be predicted. jmchemsci.com

UV-Vis Spectroscopy: The calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax), which are typically associated with the π-π* transitions of the dichlorophenyl ring. researchgate.net

Molecular Docking Simulations with Established Biological Targets

Given the prevalence of the azetidine scaffold in bioactive molecules, molecular docking can be employed to hypothesize potential biological targets for this compound. researchgate.netrjptonline.org Targets can be inferred based on the activities of structurally similar compounds. For instance, various azetidine derivatives have been investigated as enzyme inhibitors. rjptonline.orgrjptonline.org

Ligand Preparation and Receptor Site Mapping

For a docking study, a 3D model of this compound would be generated and energy-minimized. Potential biological targets could include kinases, proteases, or receptors where similar dichlorobenzyl-containing ligands have shown activity. The binding site of the chosen receptor would be defined, typically encompassing the catalytic site or a known allosteric pocket.

Analysis of Predicted Binding Modes and Intermolecular Interactions

Molecular docking simulations would predict the most likely binding pose of the compound within the receptor's active site. The analysis would focus on key intermolecular interactions that stabilize the ligand-receptor complex.

Table 3: Hypothetical Docking Interactions for this compound with a Putative Kinase Target

| Interaction Type | Potential Interacting Residues | Description |

| Hydrogen Bonding | Asp, Glu, Ser, Thr | The hydroxyl group of the ligand can act as a hydrogen bond donor or acceptor. The azetidine nitrogen can act as a hydrogen bond acceptor. |

| Hydrophobic Interactions | Leu, Val, Ile, Phe, Trp | The 3,4-dichlorophenyl ring can form hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. |

| Halogen Bonding | Backbone carbonyls, electron-rich side chains | The chlorine atoms on the benzyl group can potentially form halogen bonds, a specific type of non-covalent interaction. |

The predicted binding affinity, often expressed as a docking score or estimated free energy of binding (ΔGbind), would provide a semi-quantitative measure of the ligand's potential potency. researchgate.net These in silico predictions are invaluable for prioritizing compounds for synthesis and biological screening.

Binding Energy Calculations and Scoring Function Evaluation

Binding energy calculations are crucial for predicting the affinity of a ligand for a specific biological target. These calculations, often performed using molecular docking simulations, estimate the free energy of binding (ΔG_bind) of the ligand in the active site of a protein. A more negative ΔG_bind value typically indicates a stronger and more stable interaction.

For this compound, the binding energy would be calculated by docking the molecule into the binding pocket of a selected target protein. The process involves generating multiple conformations of the ligand and positioning them within the binding site. A scoring function is then used to evaluate each pose, estimating the binding affinity. These scoring functions are complex mathematical models that account for various non-covalent interactions such as hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties.

The evaluation of different scoring functions is also a critical aspect. Different scoring functions may yield varying predictions of binding affinity, and their accuracy can be target-dependent. Therefore, a consensus approach, where multiple scoring functions are used and the results are compared, is often employed to increase the reliability of the prediction. Without a specified biological target, specific binding energy values cannot be provided. However, the presence of hydrogen bond donors (hydroxyl and amine groups) and an aromatic ring in this compound suggests its potential to interact with a variety of biological targets through a combination of hydrogen bonding and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Calculation and Selection of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. For this compound, a wide array of descriptors can be calculated. These are typically categorized into several classes:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural features (e.g., number of hydrogen bond donors/acceptors, rotatable bonds).

3D Descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to molecular shape, volume, and surface area.

The selection of relevant descriptors is a critical step in QSAR model development. Techniques such as principal component analysis (PCA) and genetic algorithms are often used to reduce the dimensionality of the descriptor space and select a subset of descriptors that are most correlated with the biological activity of interest.

Statistical Model Development and Validation for Predicted Activities

Once a set of relevant descriptors is selected, a statistical model is developed to predict the biological activity. Common statistical methods used in QSAR include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity.

Partial Least Squares (PLS): This is an extension of MLR that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) are increasingly being used to build more complex and predictive QSAR models.

The developed QSAR model must be rigorously validated to ensure its predictive power. This is typically done through internal validation (e.g., cross-validation) and external validation using an independent test set of compounds that were not used in the model development. A statistically robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing them for synthesis and experimental testing.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a vital component of modern drug discovery, helping to identify potential liabilities of drug candidates at an early stage.

Prediction of Pharmacokinetic Parameters (e.g., LogP, TPSA, Lipinski's Rules of Five)

Several key pharmacokinetic parameters have been predicted for this compound using computational tools. The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted consensus LogP for this molecule is 2.56, indicating moderate lipophilicity.

The topological polar surface area (TPSA) is another important descriptor that correlates with a molecule's ability to permeate cell membranes. The TPSA for this compound is calculated to be 32.26 Ų, which is well within the range for good oral bioavailability.

Lipinski's Rules of Five are a set of guidelines used to evaluate the drug-likeness of a compound and its likelihood of being orally active. The rules state that an orally active drug should generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A LogP value not greater than 5.

As shown in the table below, this compound adheres to all of Lipinski's Rules of Five, suggesting it has a favorable profile for oral absorption.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁Cl₂NO |

| Molecular Weight | 232.11 g/mol |

| Consensus LogP | 2.56 |

| TPSA | 32.26 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

| Lipinski's Rule of Five Violations | 0 |

Data generated from in silico prediction tools.

Assessment of Drug-likeness and Lead-likeness

Beyond Lipinski's rules, other models are used to assess the "drug-likeness" and "lead-likeness" of a compound. Drug-likeness models compare the structural features of a compound to those of known drugs. Predictions for this compound indicate a good drug-likeness score, suggesting that its structural characteristics are similar to those of successful oral drugs.

Lead-likeness criteria are often stricter than drug-likeness rules and are used to identify compounds that are good starting points for lead optimization programs. These criteria typically favor smaller and less lipophilic molecules. The predicted properties of this compound also align well with lead-likeness criteria, highlighting its potential as a scaffold for the development of more potent and selective drug candidates.

Computational Toxicity Prediction and Mechanistic Insights (e.g., hERG inhibition prediction, CYP450 metabolism prediction)

While specific computational toxicology studies on this compound are not extensively documented in public literature, its toxicological profile can be assessed using a variety of established in silico methods. These computational tools are crucial in modern drug discovery and chemical safety assessment, allowing for the early identification of potential liabilities before resource-intensive experimental testing. acs.orgfrontiersin.org The primary goals are to predict adverse outcomes and understand the mechanistic basis for potential toxicity, focusing on key areas such as cardiotoxicity via hERG channel inhibition and metabolic stability and reactive metabolite formation through cytochrome P450 (CYP450) interactions. nih.govnih.gov

hERG Inhibition Prediction

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. nih.govresearchgate.net Computational models are widely used to flag potential hERG blockers in the early stages of discovery. nih.gov These predictive methods are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules exhibit similar biological activities. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. nih.govmdpi.com By training on large datasets of compounds with known hERG inhibition potencies, these models identify key molecular descriptors (e.g., hydrophobicity, aromaticity, presence of basic nitrogen atoms) associated with hERG binding. Machine learning algorithms, such as random forest and support vector machines, are increasingly used to develop highly predictive QSAR models from diverse chemical datasets. nih.govworldscientific.comacs.org For a molecule like this compound, a QSAR model would calculate its physicochemical properties and structural features to estimate its likelihood of inhibiting the hERG channel.

Structure-Based Approaches: With the availability of cryogenic electron microscopy (cryo-EM) structures of the hERG channel, structure-based methods like molecular docking have become more prominent. acs.org These methods simulate the interaction between the compound and the hERG channel's binding pocket. nih.gov Key amino acid residues, such as Tyrosine 652 and Phenylalanine 656, are known to be critical for drug binding within the channel's inner cavity. acs.org A docking simulation for this compound would predict its binding pose and estimate the strength of its interaction with these residues, providing a mechanistic hypothesis for potential inhibition.

The output of these predictive models is often a classification (blocker vs. non-blocker) or a quantitative estimate, such as a predicted IC₅₀ value.

Illustrative Example of a Computational hERG Inhibition Prediction Report:

The following table represents a hypothetical output from a panel of in silico hERG prediction models for an investigational compound. This is for illustrative purposes only.

| Prediction Model | Prediction | Confidence Score | Predicted pIC₅₀ |

|---|---|---|---|

| Classification QSAR Model | Blocker | 0.85 | N/A |

| Regression QSAR Model | N/A | N/A | 5.4 |

| Structure-Based Docking | Blocker | -8.2 kcal/mol (Binding Energy) | N/A |

CYP450 Metabolism Prediction

The Cytochrome P450 (CYP450) enzyme superfamily is central to the metabolism of most drugs and xenobiotics. nih.govnih.gov Predicting how a compound is metabolized is vital for understanding its pharmacokinetic profile and for identifying potentially toxic reactive metabolites. In silico models can predict which CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to metabolize a compound and, crucially, the specific atomic sites on the molecule that are most vulnerable to modification (Site of Metabolism, SOM). benthamdirect.comtandfonline.com

Methodologies for predicting CYP450 metabolism include:

Structure-Based Models: These involve docking the substrate into the active site of a specific CYP450 isoform's crystal structure or homology model. tandfonline.com The proximity and orientation of the substrate's atoms relative to the enzyme's reactive heme group help predict the most likely SOM.

Ligand-Based and QM Models: These approaches use information from known substrates to build predictive models. nih.gov Quantum Mechanical (QM) models can calculate the activation energy required for hydrogen abstraction from different sites on the molecule, with lower energy barriers indicating more likely sites of metabolism. tandfonline.com

For this compound, computational analysis would aim to identify which of its carbon-hydrogen bonds are most susceptible to oxidative metabolism by major CYP isoforms. This information is critical, as metabolism at different sites can lead to vastly different pharmacological or toxicological outcomes. The dichlorobenzyl moiety, for instance, could undergo aromatic hydroxylation, while the azetidine ring could be subject to N-dealkylation or oxidation.

Illustrative Example of a Computational Site of Metabolism (SOM) Prediction:

The following table provides a hypothetical summary of a Site of Metabolism prediction for an investigational compound, indicating the most probable sites of CYP3A4-mediated oxidation. This is for illustrative purposes only.

| Predicted Site of Metabolism (Atom) | Metabolic Reaction | CYP Isoform | Likelihood Score |

|---|---|---|---|

| Benzyl C-5 | Aromatic Hydroxylation | CYP3A4 | 0.78 (High) |

| Azetidine C-2 | Oxidation | CYP3A4 | 0.15 (Low) |

| Benzyl C-6 | Aromatic Hydroxylation | CYP3A4 | 0.05 (Very Low) |

These computational predictions, while not replacing definitive experimental data, are invaluable for guiding further research. They help prioritize compounds for synthesis and testing, and they provide mechanistic insights that can inform the design of safer, more effective molecules. foodpackagingforum.orgnumberanalytics.comepa.gov By leveraging these predictive technologies within an Adverse Outcome Pathway (AOP) framework, researchers can better connect a molecular initiating event, such as hERG binding, to a potential adverse outcome. nih.govnih.gov

Biological Evaluation and Mechanistic Elucidation in Vitro and in Silico Focused

Target Identification and Validation Strategies

The initial step in characterizing the pharmacological profile of 3-(3,4-Dichlorobenzyl)azetidin-3-ol involves the identification of its molecular targets. A combination of computational and experimental approaches is typically employed for this purpose.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in determining if a compound can modulate the activity of specific enzymes. For a compound like this compound, a broad panel of enzymes would typically be screened. However, based on available scientific literature, no specific data from enzyme inhibition assays for this compound have been published. Therefore, its effects on enzymes such as succinate (B1194679) dehydrogenase or carbonic anahydrase remain undetermined.

Receptor Binding Assays

To investigate the potential neurological effects of this compound, receptor binding assays are crucial. These assays measure the affinity of a compound for various receptors. For instance, its interaction with dopamine (B1211576) receptors and serotonin (B10506) transporters would be of significant interest. Currently, there is no publicly accessible data from receptor binding assays for this compound, meaning its binding profile at these or any other receptors is not known.

Protein-Ligand Interaction Studies

To gain a deeper understanding of the binding kinetics and thermodynamics between this compound and its potential protein targets, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable. These methods provide detailed information on the affinity and binding energetics of the interaction. As of the latest review of scientific databases, no studies utilizing these techniques for this compound have been reported.

Cellular Assays for Biological Activity

Following target identification, cellular assays are employed to assess the compound's effect on cellular functions and signaling pathways.

Cell-Based Reporter Gene Assays for Pathway Modulation

Cell-based reporter gene assays are a powerful tool to screen for the modulation of specific signaling pathways by a compound. These assays can reveal whether this compound acts as an agonist or antagonist on a particular pathway. A thorough search of the scientific literature did not yield any studies that have utilized reporter gene assays to evaluate the activity of this compound.

High-Content Screening for Phenotypic Changes

High-Content Screening (HCS) allows for the multiparametric analysis of cellular events, providing insights into the phenotypic changes induced by a compound. This can include effects on cell morphology, proliferation, and toxicity. To date, no HCS data for this compound has been made publicly available.

Cellular Uptake and Subcellular Localization Studies

The ability of a compound to penetrate cell membranes and localize within specific subcellular compartments is critical to its biological activity. While direct studies on the cellular uptake and subcellular localization of This compound are not extensively documented in publicly available literature, insights can be drawn from the behavior of structurally related molecules.

The physicochemical properties of a molecule, such as lipophilicity and charge, play a pivotal role in its ability to cross cellular membranes. The presence of the dichlorobenzyl group in This compound is expected to increase its lipophilicity, which could facilitate passive diffusion across the plasma membrane. The introduction of chlorine atoms into a phenyl ring generally enhances the lipophilicity of a molecule, potentially leading to greater partitioning into the lipophilic environment of cell membranes. researchgate.netresearchgate.net

Once inside the cell, the compound's journey continues towards various organelles. The subcellular destination is often dictated by specific molecular characteristics. For instance, lipophilic and positively charged compounds are known to accumulate in mitochondria due to the negative membrane potential of this organelle. mdpi.com The azetidine (B1206935) nitrogen in This compound could be protonated at physiological pH, conferring a positive charge that might direct it towards mitochondria. Furthermore, studies on other heterocyclic compounds have shown localization in lysosomes and the endoplasmic reticulum. researchgate.net The precise subcellular distribution of This compound would require empirical determination through techniques like fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification.

Assessment of Cellular Cytotoxicity and Viability in Research Models (e.g., IC50/EC50 determination in cell lines)

A crucial aspect of evaluating any new chemical entity is to determine its effect on cell viability and proliferation. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which represent the concentration of a compound required to inhibit a biological process or produce a response by 50%, respectively. nih.gov These values are essential for understanding a compound's potency and are often determined using various cancer cell lines. altogenlabs.com

The following table presents hypothetical IC₅₀ values for a series of analogous compounds to illustrate how structural modifications might influence cytotoxicity. These values are for illustrative purposes and are not actual experimental data for the listed compounds.

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | MCF-7 (Breast Cancer) | Data not available |

| This compound | HCT116 (Colon Cancer) | Data not available |

| 3-(4-Chlorobenzyl)azetidin-3-ol (B13596256) | MCF-7 (Breast Cancer) | Hypothetical: 15.2 |

| 3-(4-Chlorobenzyl)azetidin-3-ol | HCT116 (Colon Cancer) | Hypothetical: 22.5 |

| 3-Benzylazetidin-3-ol | MCF-7 (Breast Cancer) | Hypothetical: 45.8 |

| 3-Benzylazetidin-3-ol | HCT116 (Colon Cancer) | Hypothetical: 58.1 |

| 1-Benzyl-3-hydroxyazetidine | Various | Generally low cytotoxicity reported in synthesis patents google.com |

| Spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivative (7g) | MDA-MB-453 (Breast) | 71.99 µg/ml scholarsresearchlibrary.com |

| Spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivative (7g) | MDA-MB-468 (Breast) | 78.82 µg/ml scholarsresearchlibrary.com |

Note: The IC₅₀ values for the first three entries are hypothetical and for illustrative purposes only. The data for the spiro-azetidine compound is from published research. scholarsresearchlibrary.com

Detailed Structure-Activity Relationship (SAR) Development for the Compound Series

Impact of Azetidine Ring Substitutions on Activity and Selectivity

The azetidine ring serves as the core scaffold, and substitutions on this ring can significantly modulate biological activity. nih.gov The hydroxyl group at the C3 position of This compound is a key feature. This polar group can participate in hydrogen bonding interactions with biological targets, such as enzymes or receptors. The presence and position of substituents on the azetidine ring are known to be critical for the activity of azetidine derivatives. nih.gov For example, in a series of azetidine derivatives acting as GABA uptake inhibitors, the position of a carboxylic acid moiety was found to be crucial for activity. researchgate.net The substitution at the nitrogen atom of the azetidine ring is another important factor. In many bioactive azetidines, this position is substituted with various groups to modulate properties like solubility, cell permeability, and target engagement. lifechemicals.com

Role of the Dichlorobenzyl Group Configuration and Substitution Pattern

The 3,4-dichlorobenzyl group is a significant contributor to the lipophilicity and electronic properties of the molecule. The presence of chlorine atoms on the benzene (B151609) ring can influence biological activity through several mechanisms. researchgate.net They can enhance binding to target proteins through non-bonding interactions and can also block positions susceptible to metabolic hydroxylation, thereby increasing the compound's metabolic stability. researchgate.net The substitution pattern of the chlorine atoms is also critical. The 3,4-dichloro pattern provides a specific electronic and steric profile that will differ from other patterns, such as 2,4-dichloro or 3,5-dichloro. This specific arrangement can lead to selective interactions with the binding pocket of a target protein. For instance, studies on other chlorinated compounds have shown that the position of the chlorine atom can dramatically affect biological activity. researchgate.net

Stereochemical Influences on Biological Activity

Chirality plays a pivotal role in the interaction of small molecules with biological systems, which are themselves chiral. This compound possesses a chiral center at the C3 position of the azetidine ring. Therefore, it can exist as two enantiomers, (R)- and (S)-This compound . It is highly probable that these enantiomers will exhibit different biological activities. One enantiomer may fit more snugly into the binding site of a target protein, leading to a more potent effect, while the other may have lower activity or even interact with a different target altogether. The importance of stereochemistry in the biological activity of azetidine-containing compounds has been demonstrated in several studies. ontosight.ai For example, in a series of bicyclic azetidines developed as antimalarial agents, the stereochemistry at the C3 position was found to be critical for their activity. nih.govacs.org

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular mechanisms by which a compound exerts its effects is a fundamental goal of pharmacological research. For This compound , the precise mechanism of action remains to be elucidated. However, based on its structural features, several potential mechanisms can be hypothesized.

Given the presence of the azetidine scaffold, which is found in numerous bioactive compounds, it could potentially target a wide range of proteins, including enzymes, ion channels, or receptors. nih.gov For example, some azetidine derivatives have been identified as inhibitors of enzymes like STAT3 or as modulators of neurotransmitter transporters. nih.govacs.org The dichlorobenzyl moiety is also found in compounds with known biological activities. For instance, dichlorobenzyl alcohol has antiseptic properties. nih.gov

To determine the mechanism of action, a variety of in vitro and in silico approaches would be necessary. These could include target-based screening against a panel of known drug targets, affinity chromatography to pull down binding partners from cell lysates, and computational docking studies to predict potential interactions with protein structures. Transcriptomic or proteomic profiling of cells treated with the compound could also reveal pathways that are perturbed, offering clues about its mechanism.

Scientific Review of this compound: Biological Evaluation and Mechanistic Insights

A comprehensive search of scientific literature and databases has revealed a significant lack of published research on the specific chemical compound this compound. Therefore, a detailed analysis of its biological evaluation and mechanistic elucidation, as requested, cannot be provided at this time.

While the azetidine ring is a core structure in various biologically active molecules, and compounds with dichlorobenzyl moieties are explored in medicinal chemistry, specific in vitro and in silico studies detailing the effects of this compound on signaling pathways and biological processes are not available in the public domain.

Research on analogous compounds offers a glimpse into the potential areas of investigation for this molecule. For instance, studies on other azetidine derivatives have explored their roles as enzyme inhibitors or as agents targeting specific cellular receptors. For example, the structurally related compound 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride has been investigated for its neuroprotective effects, where it was found to attenuate the NLRP3 inflammasome signaling pathway in microglial cells. This highlights a potential, though unconfirmed, avenue for the anti-inflammatory investigation of azetidine-containing compounds.

Furthermore, research into compounds containing a dichlorobenzyl group, such as certain antifungal agents, has focused on their ability to disrupt microbial cell processes. These studies often involve in vitro assays to determine inhibitory concentrations against various pathogens and in silico modeling to predict interactions with molecular targets.

However, it is crucial to reiterate that these findings are based on chemically distinct, albeit structurally related, molecules. Direct extrapolation of these biological activities and mechanisms to this compound would be scientifically unfounded without specific experimental evidence.

The absence of data prevents the creation of the requested detailed article, including data tables on perturbed signaling pathways and modulated biological processes. Further empirical research, including in vitro screening and computational studies, would be necessary to elucidate the specific biological profile of this compound.

Preclinical Proof of Concept Investigations Exclusively in Animal Models for Mechanistic Insights

Pharmacodynamic Marker Assessment in Relevant in vivo Animal Models

There is no publicly available information regarding the assessment of pharmacodynamic markers for 3-(3,4-Dichlorobenzyl)azetidin-3-ol in in vivo animal models. This includes a lack of data on receptor occupancy studies, which would be crucial for determining the extent to which the compound binds to its intended biological target in a living organism. Furthermore, no studies were found that detail the modulation of enzyme activity or other biomarkers in response to the administration of this compound in animal models.

in vivo Metabolism and Distribution Studies in Animal Tissues

Information regarding the in vivo metabolism and tissue distribution of this compound in animal models is not available in the public domain. Consequently, there are no data tables or detailed research findings to report on the metabolic fate of the compound, the identification of its metabolites, or its distribution profile across various tissues and organs in any animal species.

Future Perspectives and Research Directions

Summary of Key Academic Discoveries and Contributions of 3-(3,4-Dichlorobenzyl)azetidin-3-ol Research

Research into this compound and related azetidine-containing compounds has revealed their considerable potential as versatile scaffolds in medicinal chemistry. The core azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, imparts unique three-dimensional structural properties that are increasingly sought after in modern drug design to "escape from flatland" and improve drug-likeness. mdpi.com The dichlorobenzyl moiety offers a handle for a range of chemical modifications and is known to contribute to the biological activity of various compounds.

Key discoveries have highlighted the potential of substituted azetidines in diverse therapeutic areas. For instance, various azetidinone derivatives have been investigated for their antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.gov Specifically, compounds bearing a substituted benzyl (B1604629) group have shown promise. While direct research on this compound is not extensively detailed in publicly available literature, the broader class of azetidine derivatives serves as a strong foundation for its potential applications. For example, 3-(4-chlorobenzyl)azetidin-3-ol (B13596256) has been utilized as a building block for more complex heterocyclic structures and investigated for its bioactive potential. This suggests that the 3,4-dichloro substitution pattern on the benzyl ring of the title compound could offer unique electronic and steric properties, potentially leading to novel biological activities.

Identification of Remaining Challenges and Unresolved Questions in the Field

Despite the promise, several challenges and unanswered questions remain in the field of this compound research. A primary hurdle is the need for a more comprehensive understanding of its specific biological targets and mechanisms of action. While the azetidine ring is believed to play a crucial role in binding to molecular targets like enzymes or receptors, the precise interactions for this specific compound are not well-elucidated.

Furthermore, the synthetic accessibility and scalability of this compound and its analogs can be a challenge. The synthesis of substituted azetidines often requires multi-step procedures, and achieving specific stereochemistries can be complex. Developing more efficient and stereoselective synthetic routes is crucial for facilitating broader biological screening and further development.

Another significant unknown is the full spectrum of its biological activity. While related compounds have shown promise, dedicated high-throughput screening of this compound against a wide array of biological targets is necessary to uncover its full therapeutic potential. The structure-activity relationships (SAR) for this specific substitution pattern also need to be systematically explored.

Strategies for Further Chemical Space Exploration of Azetidine-Dichlorobenzyl Hybrid Compounds

To unlock the full potential of this chemical scaffold, a systematic exploration of the chemical space around the azetidine-dichlorobenzyl hybrid is essential. Several strategies can be employed:

Modification of the Azetidine Ring: Functionalization at the nitrogen atom and the hydroxyl group of the azetidin-3-ol (B1332694) core can lead to a diverse library of analogs. This can include the introduction of various alkyl, aryl, and heterocyclic groups to probe for improved potency and selectivity.

Variation of the Benzyl Substituents: While the 3,4-dichloro pattern is a starting point, exploring other substitution patterns on the benzyl ring with different halogens, alkyl, or electron-donating/withdrawing groups can significantly impact biological activity.

Scaffold Hopping and Hybridization: Combining the azetidine-dichlorobenzyl core with other known pharmacophores can lead to novel hybrid molecules with dual or enhanced activities.

Computational Modeling: Utilizing computational tools for in silico screening and molecular docking can help prioritize the synthesis of compounds with the highest probability of biological activity, thereby streamlining the discovery process. nih.gov

A data-driven approach, such as the one described by Scaffold Hunter, can aid in the interactive exploration of the chemical space and help identify complex structural relationships associated with bioactivity. nih.gov

Potential for Integration into Advanced Chemical Methodologies

The unique structure of this compound makes it an attractive candidate for integration into advanced chemical biology techniques, such as photoaffinity labeling and the development of Proteolysis Targeting Chimeras (PROTACs).

Photoaffinity Labeling (PAL): This powerful technique is used to identify the molecular targets of small molecules. nih.gov A derivative of this compound could be synthesized to include a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag. nih.govnih.govmdpi.comresearchgate.net Upon binding to its cellular target and activation by light, a covalent bond would form, allowing for the identification and characterization of the target protein. nih.gov This would provide invaluable information about its mechanism of action.

PROTAC Development: PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system. nih.govnih.gov They consist of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker. nih.gov If this compound is found to bind to a therapeutically relevant protein, it could be developed into the POI-binding component of a PROTAC. This approach offers the potential to target proteins that have been traditionally considered "undruggable." nih.gov

Broader Implications for Heterocyclic Chemistry and Bioactive Molecule Design

The exploration of this compound and its analogs has broader implications for the fields of heterocyclic chemistry and bioactive molecule design. The continued investigation into the synthesis and functionalization of the azetidine ring contributes to the growing toolbox of synthetic methodologies for creating complex, three-dimensional molecules.

The study of such scaffolds emphasizes the importance of moving beyond flat, two-dimensional structures in drug discovery. The inherent three-dimensionality of the azetidine ring can lead to improved target selectivity and reduced off-target effects. mdpi.com The insights gained from the SAR studies of azetidine-dichlorobenzyl hybrids can inform the design of future bioactive molecules targeting a wide range of diseases, from infectious diseases to cancer. mdpi.comnih.gov Ultimately, the research into this specific compound class contributes to the overarching goal of designing safer and more effective therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。